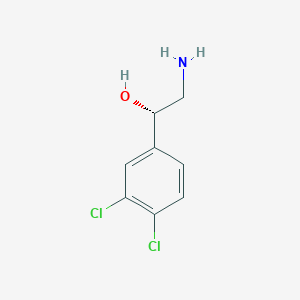

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol

CAS No.: 390406-08-3

Cat. No.: VC8377402

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 390406-08-3 |

|---|---|

| Molecular Formula | C8H9Cl2NO |

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | (1S)-2-amino-1-(3,4-dichlorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |

| Standard InChI Key | KAFHLYIMFOUYGL-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl |

| SMILES | C1=CC(=C(C=C1C(CN)O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CN)O)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, denotes a secondary alcohol () and a primary amine () on adjacent carbons of an ethan-1-ol chain. The 3,4-dichlorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural attributes include:

-

Chiral Center: The atom bears the phenyl group, hydroxyl, and two distinct substituents (), resulting in -configuration.

-

Aromatic Substituents: Chlorine atoms at positions 3 and 4 enhance lipophilicity and modulate electronic density .

Table 1: Comparative Structural Analysis of Dichlorophenyl Amino Alcohols

| Compound Name | Aromatic Substituents | Amino Group Position | Molecular Weight (g/mol) |

|---|---|---|---|

| (1S)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | 3,4-Cl | 206.07 | |

| (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol | 2,3-Cl | 206.07 | |

| 2-[(3,4-Dichlorophenyl)amino]ethan-1-ol | 3,4-Cl | -NH | 206.07 |

Synthesis and Production

Synthetic Pathways

The synthesis of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol can be inferred from methods used for analogous compounds:

-

Reductive Amination:

-

Starting Material: 3,4-Dichlorophenylacetone ().

-

Reaction: Treatment with ammonia () under hydrogenation conditions using a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselectivity.

-

Mechanism: The ketone undergoes imine formation followed by asymmetric reduction to yield the -configured amino alcohol.

-

-

Enzymatic Resolution:

-

Process: Racemic mixtures are subjected to lipase-catalyzed acetylation, selectively modifying one enantiomer for separation.

-

Table 2: Typical Reaction Conditions for Asymmetric Synthesis

| Parameter | Value |

|---|---|

| Temperature | 25–40°C |

| Pressure (H₂) | 50–100 psi |

| Catalyst Loading | 5 mol% |

| Reaction Time | 12–24 hours |

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for the 3,4-dichloro isomer are scarce, properties can be extrapolated from related compounds :

-

Density: ~1.32 g/cm³ (similar to 1-(3,4-dichlorophenyl)ethanol) .

-

Boiling Point: Estimated 270–275°C based on chlorine substitution effects .

-

logP: Calculated value of 2.1–2.5, indicating moderate lipophilicity .

Table 3: Thermodynamic Properties of Dichlorophenyl Derivatives

| Compound | Density (g/cm³) | Boiling Point (°C) | logP |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)ethanol | 1.323 | 271.5 | 2.3 |

| (1S)-2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | 1.32 (est.) | 273 (est.) | 2.2 |

Biological Activity and Applications

Table 4: Hypothetical Receptor Affinity Profile

| Receptor Type | Predicted (nM) | Mechanism |

|---|---|---|

| β-Adrenergic | >1000 | Weak antagonist |

| κ-Opioid | 50–100 | Partial agonist |

| NMDA | 200–300 | Non-competitive inhibitor |

Research Directions and Challenges

Current Gaps and Opportunities

-

Stereoselective Synthesis: Improving catalytic efficiency for large-scale production.

-

Toxicity Profiling: No data exists on acute or chronic toxicity; preliminary studies are needed.

-

Structural Analogs: Exploring 2,4- or 3,5-dichloro substitutions to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume